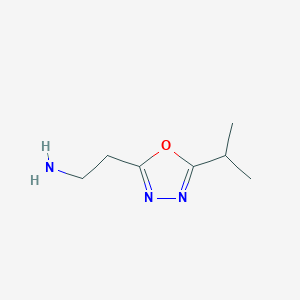
4-((1H-imidazol-1-yl)methyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-((1H-imidazol-1-yl)methyl)pyridine is a heterocyclic compound that features both imidazole and pyridine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-imidazol-1-yl)methyl)pyridine typically involves the reaction of 4-pyridylmethyl chloride with imidazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Another method involves the use of 4-pyridylmethyl bromide and imidazole in the presence of a base like sodium hydride in tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and yields .
化学反応の分析
Types of Reactions
4-((1H-imidazol-1-yl)methyl)pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS), electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted imidazole or pyridine derivatives .
科学的研究の応用
4-((1H-imidazol-1-yl)methyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 4-((1H-imidazol-1-yl)methyl)pyridine involves its ability to interact with various molecular targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions, making it a useful ligand in metalloenzyme inhibition. Additionally, the compound can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function and activity .
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its broad spectrum of biological activities, including antiviral and anticancer properties.
Imidazo[4,5-b]pyridine: Exhibits significant pharmacological potential, including GABA receptor modulation and anti-inflammatory effects.
Imidazo[1,5-a]pyridine: Used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
4-((1H-imidazol-1-yl)methyl)pyridine is unique due to its dual functionality, combining the properties of both imidazole and pyridine rings. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs .
特性
分子式 |
C9H9N3 |
|---|---|
分子量 |
159.19 g/mol |
IUPAC名 |
4-(imidazol-1-ylmethyl)pyridine |
InChI |
InChI=1S/C9H9N3/c1-3-10-4-2-9(1)7-12-6-5-11-8-12/h1-6,8H,7H2 |
InChIキー |
SQVMDVNVWYRZFV-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1CN2C=CN=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5,7-dichloro-6-(2,4,6-trifluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B8683353.png)







![6-(4-Aminophenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B8683411.png)
![5,8-Dimethyl-5,10-dihydroindeno[1,2-b]indole](/img/structure/B8683427.png)
